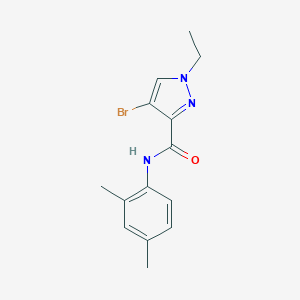
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various areas of research.
作用機序
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. These enzymes play a crucial role in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. Inhibition of these enzymes leads to the suppression of these processes, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One of the potential areas of research is the development of more potent and selective inhibitors of p38α MAP kinase, JNK1, JNK2, and JNK3. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases such as inflammatory disorders, neurodegenerative disorders, and cancer.
合成法
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with ethyl 3-aminopyrazole-4-carboxylate. This reaction is carried out in the presence of a solvent and a base catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various areas of research. It has been found to exhibit potent inhibitory activity against several enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
特性
分子式 |
C14H16BrN3O |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
4-bromo-N-(2,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-8-11(15)13(17-18)14(19)16-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,16,19) |
InChIキー |
VDTATQQCMDVEEB-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280049.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)

![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)

![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
